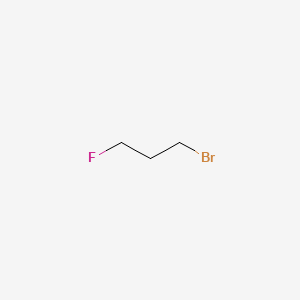

1-Bromo-3-fluoropropane

Descripción

Nomenclature and Chemical Identity in Academic Contexts

In academic and research literature, 1-Bromo-3-fluoropropane is identified by several standardized names and codes to ensure unambiguous communication. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound. lookchem.comnist.gov It is also commonly referred to by synonyms such as 3-bromo-1-fluoropropane and 3-fluoropropyl bromide. scbt.comcas.org The compound is registered under the CAS Number 352-91-0. nist.govscbt.comcas.org Its chemical formula is C₃H₆BrF, corresponding to a molecular weight of approximately 140.98 g/mol . nist.govscbt.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound lookchem.comnist.gov |

| Synonyms | 3-Bromo-1-fluoropropane, 1-Fluoro-3-bromopropane, 3-Fluoropropyl bromide cas.org |

| CAS Registry Number | 352-91-0 nist.govscbt.comcas.org |

| Molecular Formula | C₃H₆BrF nist.govscbt.comchembk.com |

| Molecular Weight | 140.98 g/mol scbt.comchemicalbook.com |

| InChI Key | VNHWPVLQRKKKRY-UHFFFAOYSA-N nist.govcas.org |

Historical Overview of Research on this compound

Early research into this compound focused primarily on its synthesis. One of the foundational methods for its preparation involves a halogen-exchange reaction. A notable early synthesis was reported in 1949, providing a basis for subsequent studies. cas.org A common and illustrative method is the reaction of 1,3-dibromopropane (B121459) with a fluorinating agent like potassium fluoride (B91410). thieme-connect.de This reaction substitutes one of the bromine atoms with fluorine, yielding the desired product. thieme-connect.de

Spectroscopic studies have also been a cornerstone of historical research on this compound. Investigations using infrared and Raman spectroscopy have been conducted on the gaseous, liquid, and solid states of this compound to understand its conformational stability. researchgate.net These studies identified multiple possible conformers and determined their relative energies, revealing that dipole-dipole interactions in the liquid phase significantly influence conformational preferences compared to the gaseous state. researchgate.net

Significance and Research Relevance of this compound

The primary significance of this compound in modern research lies in its role as a fluoropropylating agent—a reagent used to add a 3-fluoropropyl group (-CH₂CH₂CH₂F) to other molecules. This functional group is of particular interest in medicinal chemistry and drug development.

Applications in Medicinal Chemistry and Radiopharmaceuticals:

Drug Development: The compound is a key intermediate in the synthesis of novel drug candidates. For instance, it has been used in the development of chiral fluorinated derivatives of emixustat (B1264537) for potential use in treating retinal degenerative diseases. nih.gov In these syntheses, this compound is used to alkylate precursor molecules, although in some optimized procedures, it is replaced by the more reactive 1-fluoro-3-iodopropane. nih.gov

Radiolabeling: A significant application is in the synthesis of radiolabeled imaging agents for positron emission tomography (PET). It is used to prepare the precursor for [¹⁸F]FP-β-CIT, a radioligand used to image dopamine (B1211576) transporters in the brain. researchgate.net The synthesis involves fluorinating a suitable precursor to produce 1-bromo-3-[¹⁸F]fluoropropane, which is then used to alkylate a nortropane derivative. researchgate.net It is also used in the preparation of the non-radioactive intermediate FP-CIT, which is a precursor to the SPECT imaging agent DaTSCAN™ (¹²³I-ioflupane). google.com

Applications in Organic Synthesis:

Alkylation Reactions: this compound is widely employed as an alkylating agent in various organic reactions. It readily reacts with nucleophiles to introduce the 3-fluoropropyl group. Examples include the alkylation of diethyl malonate and dimethyl malonate in the synthesis of more complex fluorinated molecules. nih.gov

Synthesis of Fluorinated Compounds: It serves as a building block for a variety of fluorinated organic compounds. lookchem.comsnecofri.com For example, it can be used to alkylate piperidine (B6355638) derivatives to create new chemical entities. lookchem.com It is also employed in the synthesis of 4-(3-fluoropropyl)-glutamic acid stereoisomers, where it is used to alkylate a derivative of pyroglutamic acid. plos.org

The compound's utility is rooted in the distinct reactivity of its two halogen atoms. The bromo group is a better leaving group than the fluoro group in nucleophilic substitution reactions, allowing for selective reaction at the carbon-bromine bond while preserving the carbon-fluorine bond. This differential reactivity is fundamental to its role as a versatile synthetic intermediate.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHWPVLQRKKKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188701 | |

| Record name | 1-Bromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-91-0 | |

| Record name | Propane, 1-bromo-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies for 1 Bromo 3 Fluoropropane

Established Synthetic Routes

The preparative applications of 1-bromo-3-fluoropropane are centered on its role as an alkylating agent, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions.

Synthesis from 1,3-Propanediol (B51772)

The conversion of 1,3-propanediol to this compound is a multi-step process that involves the sequential and selective replacement of the hydroxyl groups with halogen atoms. A direct, one-pot reaction using elemental bromine and fluorine is not a standard or documented laboratory method. Instead, the synthesis is typically achieved through a pathway involving initial bromination followed by fluorination.

One common strategy involves converting 1,3-propanediol into an intermediate with a better leaving group, such as a tosylate, which is then displaced by a bromide ion. Alternatively, direct bromination using reagents like hydrobromic acid can yield 3-bromo-1-propanol. The remaining hydroxyl group is then converted to a fluoride (B91410). A more exhaustive approach is the conversion of 1,3-propanediol to 1,3-dibromopropane (B121459), followed by a selective halogen exchange (halex) reaction where one bromine atom is substituted by a fluoride using a suitable fluorinating agent like potassium fluoride. The success of this selective exchange relies on carefully controlled reaction conditions to minimize the formation of 1,3-difluoropropane.

N-Alkylation of Secondary Amines and Amides Using this compound

N-alkylation is a fundamental reaction in organic chemistry where an alkyl group is introduced onto a nitrogen atom. This compound is an effective reagent for the N-alkylation of secondary amines to form tertiary amines. wikipedia.orgmasterorganicchemistry.comresearchgate.net In this nucleophilic aliphatic substitution reaction, the lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbon atom attached to the bromine. wikipedia.org This displaces the bromide ion and forms a new carbon-nitrogen bond, resulting in a tertiary amine containing a 3-fluoropropyl substituent.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The C-F bond remains intact under these conditions due to its higher bond strength compared to the C-Br bond.

| Reactant (Secondary Amine) | Product (Tertiary Amine) |

| Diethylamine | N-(3-Fluoropropyl)-N-ethylamine |

| Piperidine (B6355638) | 1-(3-Fluoropropyl)piperidine |

| Morpholine | 4-(3-Fluoropropyl)morpholine |

Alkylation of amides at the nitrogen atom is also achievable but typically requires stronger reaction conditions. The amide must first be deprotonated with a strong base, such as sodium hydride, to form a resonance-stabilized amidate anion. This anion is a more potent nucleophile and can then react with this compound to yield the N-(3-fluoropropyl) amide.

Reaction with Thiourea (B124793) to Form S-alkyl-thiuronium Bromide, Followed by Disulfide Formation

This compound readily reacts with thiourea in an S-alkylation reaction to produce a stable, crystalline S-alkyl-isothiouronium salt. researchgate.net The sulfur atom of thiourea acts as the nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide.

The resulting S-(3-fluoropropyl)isothiouronium bromide can be isolated as an intermediate. This salt can then be subjected to hydrolysis under basic conditions to generate the corresponding thiol, 3-fluoropropane-1-thiol (B2679703). Thiols are susceptible to oxidation, and in the presence of an oxidizing agent (such as iodine or even atmospheric oxygen), 3-fluoropropane-1-thiol is converted into its corresponding disulfide, bis(3-fluoropropyl) disulfide. This two-step sequence provides a reliable method for converting an alkyl halide into a disulfide.

Alkylation in the Synthesis of Fluorinated Estrogen Analogs

Fluorinated analogs of steroidal hormones like estradiol (B170435) are synthesized to probe biological activity, modify metabolic stability, or create agents for medical imaging. nih.govmdpi.comillinois.edu The introduction of a 3-fluoropropyl group can be accomplished via O-alkylation of a phenolic hydroxyl group on the steroid scaffold.

In the case of estradiol, the hydroxyl group at the C-3 position of the A-ring is phenolic and thus acidic. It can be deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with this compound in a Williamson ether synthesis. The product of this reaction is 3-(3-fluoropropoxy)-estradiol, a fluorinated estrogen analog. This modification can influence the binding affinity of the molecule for the estrogen receptor. nih.govnih.gov

| Steroid Precursor | Reagent | Product |

| Estradiol | This compound, Base | 3-(3-Fluoropropoxy)-1,3,5(10)-estratrien-17β-ol |

| Estrone | This compound, Base | 3-(3-Fluoropropoxy)-1,3,5(10)-estratrien-17-one |

Application in the Synthesis of Fluoroalkylated Dopamine (B1211576) Receptor Antagonists

The pharmacological properties of dopamine receptor antagonists can be fine-tuned by modifying their chemical structure. Introducing a fluoroalkyl group onto a nitrogen atom within the molecule is a common strategy to alter potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov Many dopamine antagonists, such as those based on the benzazepine scaffold, contain a secondary amine moiety that is a prime site for alkylation. nih.gov

The synthesis involves the N-alkylation of a secondary amine precursor of the antagonist with this compound. nih.gov Similar to the general N-alkylation of secondary amines, this reaction proceeds via nucleophilic substitution at the carbon-bromine bond, attaching the 3-fluoropropyl group to the nitrogen atom of the pharmacophore. This modification has been used to develop novel ligands with specific affinities for different dopamine receptor subtypes (e.g., D1, D2, D5). nih.govnih.gov

Preparation of Fluoropropyl-Substituted Amines and Amides

The synthesis of amines and amides bearing a 3-fluoropropyl group is a broad application of this compound as an alkylating agent. phasetransfercatalysis.comgoogle.com This process is fundamental for creating a wide range of chemical intermediates and final products.

Amines: As previously described, both primary and secondary amines can be alkylated with this compound. wikipedia.orgmasterorganicchemistry.com Reaction with a primary amine can lead to a mixture of secondary and tertiary amines, while reaction with a secondary amine provides a more direct route to the corresponding tertiary amine. masterorganicchemistry.com

Amides: The N-alkylation of amides with this compound is a useful method for producing N-substituted amides, which are prevalent structures in many biologically active molecules. dntb.gov.ua The reaction requires the initial formation of an amidate anion using a strong base before the addition of the alkylating agent.

The versatility of this reagent allows for the straightforward incorporation of the fluoropropyl moiety into diverse nitrogen-containing compounds.

Asymmetric Synthesis of Glutamic Acid Stereoisomers Utilizing this compound

Although direct evidence is lacking, one could hypothesize the use of this compound as a 3-fluoropropylating agent in the asymmetric synthesis of glutamic acid analogs. This would likely involve the alkylation of a chiral glycine (B1666218) enolate equivalent or a related synthon. The general strategy for synthesizing glutamic acid analogs often employs the stereoselective alkylation of a chiral glycine Schiff base complex, for example, with a suitable electrophile.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Product |

| Chiral Glycine Enolate Equivalent | This compound | Precursor to 4-fluoroalkylated Glutamic Acid |

Further research is required to explore and validate this potential synthetic route.

Chemo-selective Alkylation in Pyrazolo[4,3-e]nih.govwikimedia.orgtriazolo[1,5-c]pyrimidin-5-amine Derivatives Synthesis

The synthesis of complex heterocyclic systems such as pyrazolo[4,3-e] nih.govwikimedia.orgtriazolo[1,5-c]pyrimidin-5-amine derivatives is crucial for the development of new therapeutic agents. Chemo-selective alkylation is a key step in the functionalization of such molecules, which often possess multiple nucleophilic sites.

Specific literature detailing the chemo-selective alkylation of pyrazolo[4,3-e] nih.govwikimedia.orgtriazolo[1,5-c]pyrimidin-5-amine derivatives with this compound is not currently available. However, the principles of chemo-selective alkylation on similar nitrogen-rich heterocyclic systems suggest that the reaction outcome would be highly dependent on factors such as the specific reaction conditions (base, solvent, temperature) and the inherent nucleophilicity of the different nitrogen atoms within the heterocyclic core. In many instances, phase-transfer catalysis is employed for the N-alkylation of heterocyclic compounds.

Advanced and Emerging Synthetic Strategies

Radiosyntheses of 1-Bromo-3-[18F]-fluoropropane for Radiopharmaceutical Precursors

The development of radiolabeled compounds is essential for positron emission tomography (PET) imaging. The synthesis of 1-bromo-3-[¹⁸F]-fluoropropane would provide a valuable precursor for introducing the 3-[¹⁸F]-fluoropropyl group into various molecules to create novel PET tracers.

Direct methods for the radiosynthesis of 1-bromo-3-[¹⁸F]-fluoropropane are not well-documented in existing literature. However, its preparation could be envisioned through several established radiofluorination strategies. One potential route would involve the nucleophilic substitution of a suitable leaving group in a precursor molecule with [¹⁸F]fluoride. For instance, starting from 1,3-dibromopropane, a nucleophilic substitution with [¹⁸F]F⁻ could potentially yield the desired product, although competitive reactions and the formation of byproducts would need to be carefully managed. Another approach could involve the radiofluorination of a precursor containing a better leaving group, such as a tosylate or mesylate.

Potential Precursors for Radiosynthesis:

| Precursor | Leaving Group |

| 1,3-Dibromopropane | Bromide |

| 3-Bromopropyl tosylate | Tosylate |

| 3-Bromopropyl nosylate | Nosylate |

The optimization of reaction conditions, including the choice of solvent, base, and phase-transfer catalyst, would be critical to achieving high radiochemical yields and purity.

Alternative Fluorination Approaches for Related Fluoroalkanes

The synthesis of this compound can be achieved through various fluorination strategies. A common laboratory-scale synthesis involves the nucleophilic substitution of one of the bromine atoms in 1,3-dibromopropane with a fluoride ion. This reaction is typically carried out using a fluoride salt, such as potassium fluoride or silver(I) fluoride, often in a suitable solvent that can facilitate the nucleophilic substitution. wikimedia.org

Alternative approaches to synthesizing related fluoroalkanes include halofluorination reactions of alkenes. For instance, the reaction of an alkene with a source of electrophilic halogen and a nucleophilic fluoride source can lead to the formation of a vicinal halofluoroalkane. While not directly applicable to the synthesis of this compound from a simple alkene, these methods highlight the diverse strategies available for introducing fluorine into organic molecules.

Mechanistic Studies of this compound Synthesis Reactions

Detailed mechanistic studies specifically focused on the synthesis of this compound are scarce. However, the mechanism of the most common synthetic route, the nucleophilic substitution of a bromide in 1,3-dibromopropane with fluoride, is expected to follow a standard Sₙ2 pathway. In this mechanism, the fluoride ion acts as the nucleophile, attacking the carbon atom bonded to one of the bromine atoms and displacing the bromide ion as the leaving group.

The efficiency of this Sₙ2 reaction would be influenced by steric hindrance, the nature of the solvent, and the choice of the fluoride source. Aprotic polar solvents are generally preferred for Sₙ2 reactions involving anionic nucleophiles like fluoride.

Catalysis in this compound Synthesis

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of this compound and related compounds. For instance, in the synthesis of 3-bromo-1,1,1-trifluoropropane, an activated carbon catalyst has been shown to be effective in the reaction of 3,3,3-trifluoropropene (B1201522) with hydrogen bromide, leading to high conversion and selectivity. google.com

In the context of the synthesis of this compound from 1,3-dibromopropane, phase-transfer catalysts are often employed to enhance the reactivity of the fluoride salt. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction with 1,3-dibromopropane occurs. The use of a phase-transfer catalyst can lead to milder reaction conditions and improved yields. epo.org

Furthermore, copper-based catalysts have been utilized in reactions involving 1,3-dibromopropane, for example, in the synthesis of 1,2,3-triazole derivatives. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for transition metal catalysis in reactions involving this type of substrate.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Fluoropropane

Nucleophilic Substitution Reactions Involving 1-Bromo-3-fluoropropane

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks and replaces a functional group (the leaving group) on a substrate. ubc.cancert.nic.in In the case of this compound, the carbon atoms bonded to the halogen atoms are electrophilic due to the higher electronegativity of bromine and fluorine. libretexts.org This polarity makes the compound susceptible to attack by nucleophiles. ncert.nic.in The critical reactions for this type of chemical are likely to be nucleophilic substitution reactions involving the bromine atom, which acts as an alkylating agent. uni.lu

As a primary alkyl halide, this compound undergoes nucleophilic substitution predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. ncert.nic.inmsu.edu This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. pearson.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. pearson.com

A key feature of the SN2 reaction is the inversion of configuration at the carbon center, often referred to as a Walden inversion. libretexts.orgpressbooks.pub The nucleophile attacks from the side opposite to the leaving group (backside attack). msu.eduyoutube.com This leads to a transition state where the carbon atom is pentacoordinate, and ultimately results in a product with a stereochemistry that is inverted relative to the starting material. youtube.comreddit.com

However, since this compound is not a chiral molecule (i.e., it does not have a stereocenter), the concept of inversion of configuration does not apply in the traditional sense of changing from an (R) to an (S) enantiomer or vice versa. reddit.com If a chiral center were present at the reaction site, a distinct inversion of stereochemistry would be observed. libretexts.org The SN2 pathway is favored for primary halides like this compound because the lack of bulky substituents on the carbon atom minimizes steric hindrance, allowing the nucleophile to approach and attack the electrophilic carbon more easily. ncert.nic.inyoutube.com

In this compound, there are two different halogen atoms: bromine and fluorine. The identity of the halogen significantly influences which one acts as the leaving group during a nucleophilic substitution reaction. The reactivity is governed by two main factors: bond strength and the stability of the resulting halide ion (leaving group ability). libretexts.orglibretexts.org

The C-Br bond is considerably weaker and longer than the C-F bond. libretexts.orgmsu.educhemistryguru.com.sg The C-F bond is the strongest single bond to carbon, making it thermodynamically stable and difficult to break. libretexts.orgmsu.edu Conversely, the C-Br bond is weaker, requiring less energy to cleave. chemistryguru.com.sg

Furthermore, the ability of a group to depart is related to its basicity; weaker bases are better leaving groups. libretexts.orgmasterorganicchemistry.com The bromide ion (Br⁻) is a much weaker base than the fluoride (B91410) ion (F⁻). libretexts.org Consequently, bromide is an excellent leaving group, while fluoride is a very poor one. ubc.calibretexts.orgmasterorganicchemistry.com

Therefore, in a nucleophilic substitution reaction involving this compound, the nucleophile will exclusively displace the bromine atom, leaving the C-F bond intact. pearson.com The order of reactivity for alkyl halides in SN2 reactions is I > Br > Cl >> F. ubc.calibretexts.org

| Property | C-F Bond | C-Br Bond |

|---|---|---|

| Average Bond Strength (kcal/mol) | ~110-130 libretexts.orgmasterorganicchemistry.com | ~70 |

| Leaving Group Ability | Very Poor libretexts.orgmasterorganicchemistry.com | Good libretexts.org |

| Basicity of Halide Ion | Stronger Base (F⁻) libretexts.org | Weaker Base (Br⁻) libretexts.org |

Radical Reactions of this compound

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. While specific experimental data on the radical reactions of this compound are limited, its behavior can be inferred from studies of similar molecules, such as bromopropane and other bromofluoroalkanes.

The reaction with hydroxyl (•OH) radicals is a crucial process in atmospheric chemistry. Theoretical investigations into the reaction of •OH radicals with similar compounds, such as 1-bromo-3,3,3-trifluoropropene, have been conducted to understand their atmospheric lifetime and impact. nih.govnih.gov For saturated haloalkanes like this compound, the primary reaction pathway with •OH radicals is expected to be hydrogen atom abstraction. researchgate.net

In this process, the hydroxyl radical would remove a hydrogen atom from the propane (B168953) chain, forming a water molecule and a bromo-fluoropropyl radical. There are three distinct positions from which a hydrogen atom can be abstracted:

C1: Abstraction of H from the carbon bonded to bromine.

C2: Abstraction of H from the central carbon.

C3: Abstraction of H from the carbon bonded to fluorine.

The subsequent fate of the resulting radical would involve reaction with molecular oxygen and other atmospheric species. A study on the hydroxyl-radical-initiated oxidation of bromopropane indicated that the major oxidation product is bromoacetone, alongside other brominated species. researchgate.net This suggests that for this compound, a complex mixture of oxygenated products would likely be formed.

Computational chemistry provides valuable insights into reaction mechanisms where experimental data is scarce. nih.govnih.gov Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with •OH radicals have utilized high-level ab initio and density functional theory (DFT) methods to map out the potential energy surface (PES) of the reaction. nih.govnih.gov

These computational models are used to:

Determine the geometries of reactants, transition states, and products. nih.gov

Calculate the reaction enthalpies and energy barriers for different reaction pathways. nih.gov

Identify the most feasible reaction channels based on their energy profiles. nih.gov

Predict reaction rate constants over a range of temperatures using theories like the canonical transition-state theory. nih.gov

For the analogous compound 1-bromo-3,3,3-trifluoropropene, six different reaction pathways were investigated, including •OH addition to the double bond and hydrogen abstraction. nih.govnih.gov The calculations showed that the OH addition and H-atom abstraction channels were the most favorable. nih.gov Although this compound lacks a double bond, similar computational approaches could be applied to determine the relative energy barriers for hydrogen abstraction from the different carbon atoms and predict the most likely initial radical formed.

| Finding | Description |

|---|---|

| Dominant Reaction Channels | OH addition to the C=C double bond and H-atom abstraction were found to be the main reaction pathways. |

| Energy Barriers | The barrier height for OH addition to the C3 carbon was calculated to be only 1.5 kcal/mol. |

| Negligible Pathways | Direct Br atom abstraction by the OH radical had a very high energy barrier (42.3 kcal/mol) and was considered a negligible pathway. |

| Rate Constants | Calculated over a temperature range of 290–3,000 K, showing non-Arrhenius behavior. |

Note: The data in Table 2 pertains to 1-bromo-3,3,3-trifluoropropene and is presented to illustrate the methodology and types of results obtained from such theoretical studies.

Elimination Reactions

In addition to substitution, alkyl halides can undergo elimination reactions, where atoms are removed from adjacent carbons to form a double bond. For this compound, an elimination reaction would typically proceed via the E2 (Elimination Bimolecular) mechanism. This reaction is favored by the use of a strong, sterically hindered base (such as potassium tert-butoxide) and typically requires heat. nist.govlibretexts.org

In the E2 mechanism, the base removes a proton (H⁺) from a carbon atom adjacent (at the β-position) to the carbon bearing the leaving group. libretexts.org Simultaneously, the C-Br bond breaks, and a π-bond is formed between the α and β carbons, resulting in an alkene. libretexts.orgyoutube.com

This compound has hydrogen atoms on two different β-carbons (C2 and C3, relative to the C-Br bond at C1). However, the C-F bond is very strong and fluoride is a poor leaving group. libretexts.org Therefore, the elimination will involve the removal of HBr. The base will abstract a proton from the C2 position. The electron pair from the C-H bond then shifts to form a double bond between C1 and C2, and the bromide ion is expelled.

The expected major product of this elimination reaction would be 3-fluoropropene.

An alternative, though less common, pathway could involve intramolecular substitution if a strong base deprotonates the C3 position, potentially leading to a cyclopropane (B1198618) ring, but this is generally less favored than the standard β-elimination pathway. The use of a strong base like sodium hydroxide (B78521) (NaOH) can also promote dehydrohalogenation. phasetransfercatalysis.com

Organometallic Reactions

The C-Br bond in this compound is significantly more reactive than the C-F bond towards metals, allowing for the selective formation of organometallic reagents.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), leads to the chemoselective formation of 3-fluoropropylmagnesium bromide. The greater reactivity of the alkyl bromide compared to the alkyl fluoride ensures that the Grignard reagent is formed at the carbon bearing the bromine atom, leaving the fluorine atom intact.

FCH₂CH₂CH₂Br + Mg → FCH₂CH₂CH₂MgBr

This Grignard reagent is a versatile nucleophile and can be used in a variety of subsequent reactions to introduce the 3-fluoropropyl group. For instance, it can react with carbonyl compounds, such as aldehydes and ketones, to form fluorinated alcohols. It can also participate in coupling reactions, often catalyzed by transition metals like copper or palladium, to form new carbon-carbon bonds.

Table 1: Representative Reactions of 3-Fluoropropylmagnesium Bromide

| Electrophile | Catalyst | Product |

| Benzaldehyde | None | 1-Phenyl-4-fluorobutan-1-ol |

| Cyclohexanone | None | 1-(3-Fluoropropyl)cyclohexan-1-ol |

| Phenylacetylene | Cu(I) salt | 5-Fluoro-1-phenylpent-1-yne |

| Iodobenzene | Pd(PPh₃)₄ | 3-Fluoropropylbenzene |

Organolithium Reagents: While less common for this specific substrate, organolithium reagents could theoretically be prepared in a similar selective manner through reaction with lithium metal. These reagents are generally more reactive and more basic than their Grignard counterparts.

Cycloaddition Reactions

As a saturated haloalkane, this compound does not directly participate in cycloaddition reactions, which typically require the presence of π-systems (e.g., double or triple bonds). However, it can serve as a precursor to a molecule that can undergo cycloaddition.

Precursor to a Dienophile: Through an elimination reaction, this compound can be converted to 3-fluoropropene. This is typically achieved by treatment with a strong, non-nucleophilic base, which promotes dehydrobromination.

FCH₂CH₂CH₂Br + Base → FCH₂CH=CH₂ + H-Base⁺ + Br⁻

3-Fluoropropene can then act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with a conjugated diene. The presence of the fluorine atom can influence the reactivity of the double bond and the properties of the resulting cyclohexene (B86901) derivative.

Table 2: Hypothetical Diels-Alder Reaction of 3-Fluoropropene

| Diene | Dienophile | Product |

| 1,3-Butadiene | 3-Fluoropropene | 4-(Fluoromethyl)cyclohex-1-ene |

| Cyclopentadiene | 3-Fluoropropene | 5-(Fluoromethyl)bicyclo[2.2.1]hept-2-ene |

The regioselectivity and stereoselectivity of such Diels-Alder reactions would be governed by the electronic effects of the fluoromethyl group and the steric interactions between the diene and the dienophile.

Rearrangement Reactions

Rearrangement reactions involving this compound are not common under typical synthetic conditions. However, under conditions that favor the formation of a carbocation intermediate, such as in certain solvolysis reactions (Sₙ1 type), rearrangements are mechanistically plausible.

If the C-Br bond were to ionize, it would form a primary carbocation, the 3-fluoropropyl cation. Primary carbocations are inherently unstable and prone to rearrangement to form more stable secondary or tertiary carbocations.

FCH₂CH₂CH₂Br → [FCH₂CH₂CH₂⁺] + Br⁻

A 1,2-hydride shift from the adjacent carbon would lead to a more stable secondary carbocation.

[FCH₂CH₂CH₂⁺] → [FCH₂CH⁺CH₃]

The stability of this rearranged cation would be influenced by the electron-withdrawing inductive effect of the fluorine atom. The subsequent reaction with a nucleophile would lead to a rearranged product. While mechanistically conceivable, there is limited specific experimental data in the literature documenting such rearrangements for this compound. The propensity for this primary halide to react via an Sₙ2 mechanism, which does not involve a carbocation intermediate, makes such rearrangements unlikely in most nucleophilic substitution reactions.

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are primarily dictated by the nature of the reaction. For nucleophilic substitution reactions, the primary nature of the alkyl halide strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Sₙ2 Reaction Kinetics: The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.

Rate = k[FCH₂CH₂CH₂Br][Nucleophile]

The reaction proceeds via a single transition state where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. The activation energy for this process is influenced by steric hindrance around the reaction center and the strength of the nucleophile. As this compound is unbranched at the α- and β-positions, steric hindrance is minimal, allowing for facile nucleophilic attack.

While specific experimental kinetic data for this compound is scarce, theoretical studies on related haloalkanes can provide insight. Computational analyses of Sₙ2 reactions allow for the calculation of activation barriers and reaction enthalpies.

Table 3: Estimated Thermodynamic Data for a Representative Sₙ2 Reaction

| Reaction | ΔH° (kJ/mol) (estimated) | ΔS° (J/mol·K) (estimated) | ΔG° (kJ/mol) (estimated) |

| FCH₂CH₂CH₂Br + OH⁻ → FCH₂CH₂CH₂OH + Br⁻ | -50 to -70 | Small, negative | Favorable |

Note: The values in this table are estimates based on typical bond energies and reaction entropies for Sₙ2 reactions and are not based on direct experimental measurements for this compound.

Spectroscopic and Conformational Analysis of 1 Bromo 3 Fluoropropane

Vibrational Spectroscopy

The vibrational characteristics of 1-bromo-3-fluoropropane have been meticulously documented using both infrared and Raman spectroscopy across four different phases: gas, liquid, amorphous solid, and polycrystalline solid. nih.govresearchgate.netresearchgate.net This comprehensive approach allows for a detailed understanding of how intermolecular interactions in different states affect the molecule's vibrational modes.

Infrared Spectroscopy (Gas, Liquid, Amorphous Solid, Polycrystalline States)

Infrared (IR) spectra of this compound have been recorded for the gaseous, liquid, and solid (both amorphous and crystalline) states. nih.govresearchgate.net The analysis of these spectra reveals significant changes in band position and complexity corresponding to the phase. In the crystalline state, the spectrum simplifies, indicating the presence of only the most stable conformer. nih.gov In contrast, the spectra of the liquid, amorphous solid, and gas phases show a larger number of bands, which points to the co-existence of multiple conformers. nih.govresearchgate.net

Raman Spectroscopy (Gas, Liquid, Amorphous Solid, Polycrystalline States)

Complementing the IR studies, Raman spectroscopy has also been applied to this compound in the gas, liquid, and solid states. nih.govresearchgate.net The Raman spectra corroborate the findings from IR spectroscopy. The annealed polycrystalline solid yields a spectrum characteristic of a single, stable conformation, while the liquid and amorphous solid phases show spectra that are composites of several co-existing conformers. nih.gov

Assignment of Fundamental Vibrational Modes

A complete assignment of the 27 fundamental vibrational modes has been achieved for the most stable conformer (the C conformer) of this compound. This assignment was supported by ab initio calculations, which provide a theoretical framework for understanding the potential energy distribution of the normal modes. nih.gov While detailed frequency data tables from the primary research are not publicly available, the assignments cover the expected vibrational motions, including C-H stretching, CH₂ scissoring, wagging, twisting, C-C stretching, C-Br and C-F stretching, and skeletal bending and torsional modes.

Table 1: Selected Fundamental Vibrational Mode Regions for this compound

| Vibrational Mode Type | Approximate Frequency Range (cm⁻¹) |

| C-H Stretching | 2900 - 3100 |

| CH₂ Bending/Scissoring | 1400 - 1500 |

| CH₂ Wagging/Twisting | 1150 - 1350 |

| C-F Stretching | 1000 - 1100 |

| C-C Stretching | 800 - 1000 |

| C-Br Stretching | 500 - 700 |

| Skeletal Bending/Torsions | < 500 |

This table provides approximate regions for key vibrational modes based on general spectroscopic principles and data from related haloalkanes.

Temperature-Dependent Spectroscopic Studies

To probe the energetic differences between the various conformers, temperature-dependent Raman spectroscopy was conducted on the liquid phase from room temperature down to -100°C. nih.gov By analyzing the change in the relative intensities of Raman bands corresponding to different conformers as a function of temperature, it was possible to experimentally determine the enthalpy differences between them. nih.govresearchgate.net These studies confirmed that as the temperature is lowered, the population of the higher-energy conformers decreases, leading to a simplification of the spectrum.

Conformational Analysis

This compound can exist in five possible staggered conformations, resulting from rotation about the C-C bonds. These conformers are typically designated based on the dihedral angles between the C-Br and C-F bonds.

Identification and Stability of Conformers (e.g., C, B, D, A, G, G' conformers)

Spectroscopic analysis reveals that in the liquid and gas phases, this compound exists as a mixture of conformers. nih.gov However, upon crystallization, only one conformer, designated as the 'C' form, is stable. nih.govresearchgate.net The amorphous solid, liquid, and gaseous states show evidence for the presence of higher-energy conformers, identified as the 'B' and 'D' forms. nih.govresearchgate.net

Temperature-dependent Raman studies provided no spectral evidence for the other two possible conformers (often labeled A, G, or G' in general conformational studies), indicating they are significantly less stable. nih.govresearchgate.net The experimental energy differences between the three observed conformers in the liquid phase were determined from these studies. nih.gov It was noted that these experimentally derived energy differences are substantially less than those predicted by ab initio calculations for the gas phase, a discrepancy attributed to the stabilizing effect of large dipole-dipole interactions in the liquid state. nih.govresearchgate.net

Table 2: Experimental Enthalpy Differences of this compound Conformers in the Liquid Phase

| Conformer Pair (Higher Energy vs. Lower Energy) | Experimental Enthalpy Difference (ΔH) in cm⁻¹ |

| D vs. C | 132 ± 27 |

| B vs. C | 232 ± 46 |

| D vs. B | 106 ± 30 |

Data sourced from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.govresearchgate.net

This data clearly establishes the 'C' conformer as the most stable form, with the 'B' conformer being the least stable of the three observed species in the liquid phase.

Energy Differences Between Conformers in Various Phases (Gas, Liquid)

The conformational landscape of this compound is complex, with five possible staggered conformers arising from rotation about the C-C bonds. However, experimental studies using Raman and infrared spectroscopy have shown that in the disordered liquid and amorphous solid phases, only three of these conformers are predominantly present: conformers B, C, and D. researchgate.netnih.gov

In the liquid phase, the energy differences between these stable conformers have been determined experimentally through temperature-dependent Raman spectroscopy. researchgate.netnih.gov The energy difference (ΔE) between conformer D and the most stable conformer C was found to be 132 ± 27 cm⁻¹. The difference between conformer B and C was determined to be 232 ± 46 cm⁻¹, while the energy gap between conformers D and B was 106 ± 30 cm⁻¹. researchgate.netnih.gov

These experimental values for the liquid phase are notably smaller than the energy differences calculated for the gaseous phase using ab initio methods. researchgate.netnih.gov For comparison, studies on the simpler molecule 1-fluoropropane (B1212598) have shown that in the gas phase, the gauche conformer is more stable than the trans conformer, with an enthalpy difference of approximately 122 ± 10 cm⁻¹. aip.org The discrepancy between the experimental liquid-phase data and the calculated gas-phase data for this compound points to significant environmental effects on conformational stability.

Table 1: Experimental Conformational Energy Differences for this compound in the Liquid Phase

| Conformer Pair | Experimental ΔE (cm⁻¹) |

| ΔE (D - C) | 132 ± 27 |

| ΔE (B - C) | 232 ± 46 |

| ΔE (D - B) | 106 ± 30 |

Data sourced from Durig et al. researchgate.netnih.gov

Influence of Intermolecular Interactions on Conformational Energies in Liquid Phase

The observed reduction in the energy differences between conformers when moving from the gas phase (as suggested by ab initio calculations) to the liquid phase is attributed to strong intermolecular forces. researchgate.netnih.gov Specifically, large dipole-dipole interactions in the condensed liquid state are believed to be responsible for the stabilization of certain conformers, thereby altering their relative energies compared to the isolated molecules in the gas phase. researchgate.netnih.gov

In the gas phase, conformational energies are determined solely by intramolecular effects, such as steric hindrance and hyperconjugation. In the liquid phase, however, the surrounding polar molecules create a dielectric environment that can preferentially stabilize conformers with larger dipole moments. This solvent effect reduces the energy differences between the various rotational isomers, leading to a different equilibrium distribution than would be expected in a vacuum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a fundamental tool for structural elucidation, detailed experimental spectra for pure this compound are not extensively reported in the surveyed scientific literature. However, the expected spectral characteristics can be predicted based on the molecular structure (Br-CH₂-CH₂-CH₂-F) and established principles of NMR.

¹H NMR Spectroscopic Studies

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent methylene (B1212753) (CH₂) groups.

-CH₂Br (C1): The protons on the carbon adjacent to bromine would be deshielded and appear at a downfield chemical shift. The signal is expected to be a triplet due to coupling with the two adjacent protons on C2.

-CH₂- (C2): The protons on the central carbon would be coupled to the protons on both C1 and C3, as well as the fluorine atom on C3. This would result in a complex multiplet, theoretically a triplet of triplets.

-CH₂F (C3): The protons on the carbon adjacent to fluorine would be significantly deshielded by the highly electronegative fluorine atom. The signal is expected to be a triplet due to coupling with the adjacent C2 protons, with each peak of the triplet further split into a doublet by the fluorine atom (a triplet of doublets).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Multiplicity | Expected Coupling |

| Br-CH₂ - | Triplet (t) | ³JHH |

| -CH₂ -CH₂ F | Multiplet (m) | ³JHH, ³JHF |

| F-CH₂ - | Triplet of Doublets (td) | ³JHH, ²JHF |

¹³C NMR Spectroscopic Studies

The ¹³C NMR spectrum is predicted to display three signals for the three carbon atoms. A key feature would be the carbon-fluorine coupling.

C1 (-CH₂Br): This carbon would appear at a chemical shift typical for a bromoalkane.

C2 (-CH₂-): The central carbon would show a moderate chemical shift and may exhibit a smaller two-bond coupling to fluorine (²JC-F).

C3 (-CH₂F): This carbon, being directly bonded to fluorine, would show a large one-bond coupling constant (¹JC-F), which is a characteristic feature. Its chemical shift would be significantly downfield compared to a standard alkane carbon due to the deshielding effect of fluorine.

Table 3: Predicted ¹³C NMR Spectral Features for this compound

| Carbon Atom | Predicted C-F Coupling |

| C 1-Br | None |

| C 2 | Small (²JC-F) |

| C 3-F | Large (¹JC-F) |

¹⁹F NMR Spectroscopic Studies

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. This signal should be split by the two adjacent protons on C3, resulting in a triplet, according to the n+1 rule (where n=2 protons).

Mass Spectrometry

The mass spectrum of this compound is characterized by features typical of a monobrominated compound. The NIST Mass Spectrometry Data Center holds reference spectra for this compound. nist.gov

A hallmark of a compound containing a single bromine atom is the presence of two molecular ion peaks of nearly equal abundance, separated by two mass units (m/z). This is due to the natural isotopic distribution of bromine (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%). docbrown.info For this compound (molecular weight ≈ 141), the molecular ion ([M]⁺) peaks are expected at m/z 140 (for C₃H₆⁷⁹BrF) and m/z 142 (for C₃H₆⁸¹BrF). docbrown.info

The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. Common fragmentation pathways for haloalkanes include the loss of the halogen atom and α-cleavage.

Loss of Br•: The cleavage of the C-Br bond would result in the loss of a bromine radical, leading to a fragment ion [C₃H₆F]⁺ at m/z 61.

Loss of •CH₂Br: Alpha-cleavage between C1 and C2 would produce a fragment ion [CH₂CH₂F]⁺ at m/z 47.

Propyl Cation: Loss of both halogens can lead to the formation of the propyl cation [C₃H₇]⁺ at m/z 43 or related C₃ fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 140 / 142 | [C₃H₆BrF]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 61 | [C₃H₆F]⁺ | Loss of Br• |

| 47 | [C₂H₄F]⁺ | Loss of •CH₂Br |

| 43 | [C₃H₇]⁺ | Propyl cation |

Fragmentation Patterns and Structural Elucidation

The structural analysis of this compound is significantly informed by mass spectrometry, particularly through electron ionization (EI) methods. The resulting mass spectrum displays a distinct pattern of fragmentation that is characteristic of the molecule's structure, allowing for its unambiguous identification. nist.gov The process begins with the ionization of the molecule, leading to the formation of a molecular ion radical, which then undergoes a series of fragmentation reactions. uni-saarland.de

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks at m/z 140 and 142. nist.gov This doublet arises from the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. docbrown.info Consequently, any fragment in the spectrum that retains the bromine atom will also appear as a pair of peaks separated by two mass units. docbrown.infoyoutube.com The molecular formula of this compound is C₃H₆BrF, with a molecular weight of approximately 140.98 g/mol . nist.govscbt.com

Upon ionization, the this compound molecule fragments in several predictable ways. The fragmentation is driven by the relative strengths of the chemical bonds and the stability of the resulting charged fragments and neutral radicals. uni-saarland.de A primary fragmentation pathway involves the cleavage of the carbon-bromine bond, which is weaker than the carbon-fluorine bond. This leads to the loss of a bromine radical (•Br) and the formation of a fluoropropyl cation, [C₃H₆F]⁺, observed at an m/z of 61.

Another significant fragmentation involves the loss of a fluorine atom, which is less common but still observed. This pathway would yield bromopropyl cations, [C₃H₆Br]⁺, appearing as an isotopic doublet at m/z 121 and 123. Further fragmentation can occur through the cleavage of carbon-carbon bonds. For instance, the loss of a •CH₂F radical results in the [C₂H₄Br]⁺ ion, which presents as a doublet at m/z 107 and 109. youtube.com Conversely, the loss of a •CH₂Br radical would produce the [C₂H₄F]⁺ fragment at m/z 47. The spectrum also typically shows peaks corresponding to smaller hydrocarbon fragments, such as the allyl cation [C₃H₅]⁺ at m/z 41, which often serves as the base peak, indicating its high stability. nist.gov

The collective data from these fragmentation patterns provides a molecular fingerprint. The presence of the M and M+2 molecular ion peaks confirms the presence of one bromine atom. The specific mass losses (e.g., loss of 79/81 for Br, 19 for F) and the remaining fragment masses allow for the systematic reconstruction and confirmation of the this compound structure.

Table 1: Prominent Mass Spectral Peaks and Corresponding Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 142 | Molecular Ion (M+2) | [C₃H₆⁸¹BrF]⁺ | Contains the heavier ⁸¹Br isotope. nist.govdocbrown.info |

| 140 | Molecular Ion (M) | [C₃H₆⁷⁹BrF]⁺ | Contains the lighter ⁷⁹Br isotope. nist.govdocbrown.info |

| 123 | [M - F]⁺ | [C₃H₆⁸¹Br]⁺ | Loss of a fluorine atom. |

| 121 | [M - F]⁺ | [C₃H₆⁷⁹Br]⁺ | Loss of a fluorine atom. |

| 109 | [M - CH₂F]⁺ | [C₂H₄⁸¹Br]⁺ | Cleavage of the C-C bond between C2 and C3. |

| 107 | [M - CH₂F]⁺ | [C₂H₄⁷⁹Br]⁺ | Cleavage of the C-C bond between C2 and C3. |

| 61 | [M - Br]⁺ | [C₃H₆F]⁺ | Loss of a bromine atom. |

| 41 | Base Peak | [C₃H₅]⁺ | Often the most abundant fragment, the allyl cation. nist.gov |

While computational studies are available for structurally related molecules, such as other halogenated propanes and benzene (B151609) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for each specified section and subsection as the foundational research data is not available.

Computational and Theoretical Studies on 1 Bromo 3 Fluoropropane

Density Functional Theory (DFT) Calculations

B3LYP Method with Various Basis Sets for Conformational Analysis

A comprehensive search of scientific literature did not yield specific studies on the conformational analysis of 1-bromo-3-fluoropropane using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) density functional theory method.

However, significant research on the conformational stability of this compound has been conducted using ab initio calculations. A notable study by Durig et al. investigated the molecule's structure in the gas, liquid, amorphous solid, and annealed polycrystalline states through vibrational spectroscopy and computational analysis. researchgate.net Their work performed calculations at the Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) levels of theory, utilizing basis sets such as 4-31G, MIDI-4, and 6-31G*. researchgate.net

The study identified five possible conformers for this compound. In the liquid phase, experimental energy differences between three of these conformers were determined, as detailed in the table below. researchgate.net

| Conformer Pair | Experimental ΔE (cm⁻¹) |

|---|---|

| ΔE (D - C) | 132 ± 27 |

| ΔE (B - C) | 232 ± 46 |

| ΔE (D - B) | 106 ± 30 |

These findings indicate that the energy differences are substantially less than those calculated by ab initio methods for the gas phase, suggesting that strong dipole-dipole interactions in the liquid state reduce these energy gaps. researchgate.net Only one conformer, designated the C conformer, was found to be stable in the crystalline state. researchgate.net

Potential Energy Surfaces (PES) Analysis

While the conformational analysis of this compound inherently involves the exploration of its potential energy surface, a detailed, dedicated study presenting the full PES analysis for this molecule was not identified in the available literature. The work by Durig et al. focused on the energy minima corresponding to the stable conformers rather than a complete mapping of the energy landscape as a function of dihedral angles. researchgate.net

Molecular Dynamics Simulations

Based on a thorough review of the scientific literature, no studies utilizing molecular dynamics (MD) simulations specifically for this compound have been published. Such simulations would be valuable for understanding the dynamic behavior, solvent effects, and transport properties of the molecule over time.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

A search of the available scientific and technical literature did not reveal any specific QSAR or QSPR models developed for or including this compound. While the compound is listed in chemical databases used for developing such models, no dedicated studies focusing on predicting its biological activity or physical properties through QSAR/QSPR have been reported.

Applications of 1 Bromo 3 Fluoropropane in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The incorporation of a 3-fluoropropyl group can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. 1-Bromo-3-fluoropropane provides a straightforward method for introducing this moiety, making it a valuable tool in medicinal chemistry.

Anesthetics and Anticonvulsants

While the introduction of fluorine is a common strategy in the design of modern anesthetics and anticonvulsants to enhance their properties, specific examples detailing the direct use of this compound in the synthesis of commercially available or late-stage clinical candidates in these therapeutic areas are not extensively documented in publicly available literature. The development of fluorinated central nervous system agents often involves the incorporation of fluorine or fluorinated alkyl groups to modulate potency and pharmacokinetic profiles.

Dopamine (B1211576) Receptor Antagonists and Imaging Agents (e.g., Raclopride, FP-CIT)

This compound is a crucial precursor in the synthesis of radiolabeled imaging agents for positron emission tomography (PET), particularly for visualizing dopamine transporters (DAT).

FP-CIT , or N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, is a cocaine analog used for brain imaging to assess DAT density. In the radiosynthesis of [¹⁸F]FP-CIT, [¹⁸F]fluoropropyl bromide is a key intermediate. This labeled bromide is typically prepared via nucleophilic substitution on a suitable precursor, such as 1,3-dibromopropane (B121459), using [¹⁸F]fluoride. This compound serves as a non-radioactive standard and precursor for the synthesis of the unlabeled FP-CIT reference compound. The subsequent N-alkylation of the nor-tropane precursor (nor-β-CIT) with [¹⁸F]fluoropropyl bromide yields the desired PET tracer.

In contrast, the synthesis of Raclopride , a selective D2 dopamine receptor antagonist, does not involve this compound. The radiolabeling of [¹¹C]Raclopride is achieved through the O-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

| Compound | Application | Role of this compound |

| FP-CIT | Dopamine Transporter (DAT) Imaging Agent (PET) | Precursor for the synthesis of the 3-fluoropropyl side chain. |

| Raclopride | D2 Dopamine Receptor Antagonist | Not used in the synthesis. |

Estrogen Analogs for Radiosynthesis and Biological Studies

The development of radiolabeled estrogen analogs is critical for imaging estrogen receptor (ER) positive tumors, such as certain types of breast cancer. This compound is instrumental in the synthesis of these imaging agents.

A notable example is the synthesis of 7α-(3-[¹⁸F]fluoropropyl) estradiol (B170435) ([¹⁸F]FES). This PET radiotracer is designed to visualize and quantify ER expression in vivo. The synthesis involves the alkylation of an estradiol precursor at the 7α-position with a 3-fluoropropyl group, for which this compound or a derivative is a key reagent. Studies have shown that these 7α-substituted estradiol derivatives exhibit high binding affinity for the estrogen receptor, making them suitable for imaging applications.

Glutamic Acid Stereoisomers for PET Imaging Agents

This compound is a key reagent in the synthesis of (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), a PET imaging agent used to measure the activity of the xCT transporter system. This transporter is often overexpressed in various cancers and is involved in cellular redox balance.

The synthesis of the non-radioactive FSPG standard and the precursor for radiolabeling involves the alkylation of a protected pyroglutamic acid derivative with this compound. In a typical synthetic route, a protected (S)-pyroglutamate is treated with a strong base, such as lithium bis(trimethylsilyl)amide, to generate a nucleophile that then reacts with this compound to introduce the 3-fluoropropyl side chain. Subsequent deprotection steps yield the final FSPG molecule. For the radiolabeled version, a precursor with a suitable leaving group is reacted with [¹⁸F]fluoride to introduce the radioactive fluorine atom.

| PET Imaging Agent | Target | Role of this compound |

| [¹⁸F]FSPG | xCT transporter system | Alkylating agent to introduce the 3-fluoropropyl group. |

Probes for Adenosine (B11128) Receptors

Adenosine receptors are a class of G protein-coupled receptors that are important targets for drug discovery. This compound is used in the synthesis of selective ligands for these receptors.

An important example is the synthesis of ¹⁸F-CPFPX (8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine), a potent and selective antagonist for the adenosine A1 receptor. This radioligand is used in PET studies to quantify A1 receptor density in the brain. The synthesis involves the alkylation of a xanthine (B1682287) precursor with this compound to introduce the 3-fluoropropyl group at the N3 position of the xanthine scaffold.

Intermediate in Agrochemical Synthesis

The introduction of fluorine into agrochemicals can enhance their efficacy, metabolic stability, and spectrum of activity. While this compound is a potential building block for introducing a 3-fluoropropyl moiety into pesticides, herbicides, and fungicides, specific examples of its use in the synthesis of major commercial agrochemicals are not as widely documented as in the pharmaceutical sector. However, its utility as a chemical intermediate for the production of various agrochemicals is recognized. For instance, the related compound 1-bromo-3-chloropropane (B140262) is known to be an intermediate in the synthesis of herbicides and pesticides. The principles of nucleophilic substitution reactions with this compound are applicable to the synthesis of a variety of agrochemical scaffolds.

Insecticides and Herbicides

While direct synthesis pathways for commercial pesticides using this compound are not extensively documented in readily available literature, its structural motif is present in various agrochemicals. The introduction of fluorine into active molecules is a common strategy in agrochemical design to enhance properties such as metabolic stability, binding affinity, and lipophilicity, which can lead to increased efficacy. tcichemicals.com

This compound serves as a key synthon for installing a 3-fluoropropyl group. This moiety can be incorporated into complex molecules that exhibit insecticidal or herbicidal activity. For instance, the analogous compound, 1-bromo-3-chloropropane, is a known intermediate in the production of herbicides and pesticides. sanjaychemindia.com By extension, this compound provides a pathway to fluorinated analogues, which are often explored to optimize biological activity and resistance profiles. The synthesis typically involves the reaction of a nucleophilic core structure of a potential pesticide with this compound to form a new carbon-heteroatom or carbon-carbon bond.

| Precursor Type | Reaction | Resulting Moiety | Potential Application |

| Amine/Aniline Derivatives | N-Alkylation | N-(3-fluoropropyl) | Insecticides, Herbicides |

| Phenol/Thiophenol Derivatives | O/S-Alkylation | O/S-(3-fluoropropyl) | Herbicides, Fungicides |

| Carbanionic Species | C-Alkylation | C-(3-fluoropropyl) | Synthesis of complex agrochemical scaffolds |

Precursor for Specialty Chemicals

The unique properties imparted by fluorine make this compound a useful starting material for various specialty chemicals.

Fluoropolymers

Fluoropolymers are prized for their exceptional chemical inertness, thermal stability, and low friction properties. fluoropolymers.eu While not a monomer for common large-scale fluoropolymers like PTFE, this compound can be used to introduce the fluorinated propyl side chain into various polymer backbones. This functionalization can modify the surface properties, solubility, and reactivity of the resulting polymer. It can be incorporated through polymerization of monomers that have been previously alkylated with the 3-fluoropropyl group or used as a chain transfer agent in certain polymerization processes to control molecular weight and introduce end-group functionality. osti.gov

Fluorinated Surfactants

Fluorinated surfactants possess superior surface-active properties compared to their hydrocarbon counterparts and are used in applications requiring extreme performance. semi.org this compound can be used as a precursor for the hydrophobic "tail" of certain specialty surfactants. The synthesis involves reacting it with a hydrophilic head group. For example, it can alkylate a tertiary amine to form a quaternary ammonium (B1175870) salt, a type of cationic surfactant.

Reaction Example: F-(CH₂)₃-Br + N(CH₃)₃ → [F-(CH₂)₃-N(CH₃)₃]⁺Br⁻

This reaction creates a 3-fluoropropyltrimethylammonium bromide surfactant, where the fluoropropyl group provides the hydrophobic and lipophobic character.

Reagent for Introducing Bromine and Fluorine Moieties

The primary application of this compound in synthesis is as an alkylating agent to introduce the 3-fluoropropyl group. orgsyn.org The bromine atom acts as an effective leaving group in nucleophilic substitution reactions (Sₙ2), allowing a wide variety of nucleophiles to displace it. This provides a straightforward method for incorporating a short, fluorinated alkyl chain into organic molecules.

The fluorine atom is generally unreactive under these conditions, making the reaction highly selective. This process is valuable in the synthesis of pharmaceuticals and other fine chemicals where the presence of fluorine can significantly alter biological activity. tcichemicals.com

Table of Representative Alkylation Reactions

Click to view table

| Nucleophile | Substrate Example | Product Type |

| Oxygen | Sodium phenoxide | 3-Fluoropropyl phenyl ether |

| Nitrogen | Aniline | N-(3-fluoropropyl)aniline |

| Sulfur | Sodium thiophenolate | 3-Fluoropropyl phenyl sulfide |

| Carbon | Diethyl malonate anion | Diethyl 2-(3-fluoropropyl)malonate |

Synthesis of Sulfur-Containing Compounds (e.g., Dialkyl Disulfides and Sulfides)

This compound is an effective reagent for the synthesis of fluorinated sulfides and related compounds. rsc.org The synthesis of sulfides is typically achieved through the reaction of this compound with a thiol or its corresponding thiolate salt. researchgate.net This reaction, often conducted in the presence of a base, proceeds via an Sₙ2 mechanism to form a carbon-sulfur bond.

General Reaction for Sulfide Synthesis: R-SH + F-(CH₂)₃-Br + Base → R-S-(CH₂)₃-F + H-Base⁺Br⁻

This method provides a reliable route to 3-fluoropropyl sulfides, which are themselves useful intermediates in organic synthesis. mdpi.com

The formation of disulfides involving the 3-fluoropropyl group is less direct. One potential route involves the reaction of this compound with a reagent like sodium disulfide (Na₂S₂), which can lead to the formation of bis(3-fluoropropyl) disulfide.

Formation of Fluorinated Cyclobutane (B1203170) Derivatives

The synthesis of fluorinated cyclobutane rings is of interest due to the unique conformational constraints and electronic properties these structures can impart to a molecule. While this compound does not undergo direct cycloaddition reactions, it is a key starting material for constructing cyclobutane derivatives through intramolecular cyclization pathways.

A common strategy involves a two-step process:

Alkylation: this compound is used to alkylate a substrate containing an activated methylene (B1212753) group, such as diethyl malonate or a similar carbanion precursor.

Intramolecular Cyclization: The resulting intermediate, which now contains both the 3-fluoropropyl chain and another leaving group, can be induced to cyclize. For example, if the initial substrate was 1,3-dibromopropane, the intermediate could undergo an intramolecular Williamson ether synthesis or a similar ring-closing reaction to form a fluorinated cyclobutane derivative.

A classic example is the malonic ester synthesis, where the ester is first alkylated with this compound. The product of this reaction can then be further manipulated and cyclized to form a fluorinated cyclobutane carboxylic acid derivative. This multi-step approach allows for the controlled construction of the four-membered ring system. documentsdelivered.com

Environmental and Toxicological Research Perspectives on 1 Bromo 3 Fluoropropane

Environmental Fate and Degradation Pathways

The environmental fate of a chemical is determined by its persistence and the degradation pathways available in various environmental compartments. For 1-bromo-3-fluoropropane, specific experimental data on its environmental fate are scarce. capotchem.cnchemsrc.com However, its behavior can be inferred from its chemical structure and the known fate of other halogenated hydrocarbons.

Persistence and Degradation: Halogenated alkanes can be subject to several degradation processes in the environment, including photolysis, hydrolysis, and biodegradation.

Atmospheric Fate: In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically produced hydroxyl (OH) radicals. ethernet.edu.et The presence of hydrogen atoms in this compound makes it susceptible to this reaction, which would likely limit its atmospheric lifetime. Compounds containing hydrogen are more readily decomposed in the troposphere compared to fully halogenated alkanes. The carbon-bromine bond is generally weaker than the carbon-fluorine bond and can be susceptible to photolytic cleavage by solar radiation, although specific data for this compound is not available. researchgate.net

Aquatic Fate: In aquatic environments, hydrolysis can be a significant degradation pathway for halogenated alkanes. The rate of hydrolysis is dependent on the type of halogen and the structure of the molecule. Bromoalkanes generally hydrolyze more readily than their chloro- or fluoro-analogs. Volatilization from water surfaces is also expected to be a significant process for compounds with similar properties. nih.gov

Soil Fate: The mobility of this compound in soil is expected to be influenced by its water solubility and its potential to adsorb to soil organic matter. Without specific data, predictions are difficult, but its moderate polarity suggests some potential for leaching. ornl.gov

Biodegradation: The biodegradation of halogenated hydrocarbons is complex and depends on the specific microorganisms present and the environmental conditions. asm.org Some microorganisms are capable of degrading chlorinated and brominated alkanes under both aerobic and anaerobic conditions. europa.euvcu.edu For instance, some bacteria can utilize monooxygenase enzymes to co-metabolize halogenated propanes. europa.eu However, the presence of a fluorine atom can sometimes inhibit microbial degradation.

Data on Environmental Fate of Related Compounds

| Parameter | 1-Bromo-3-chloropropane (B140262) | General Halogenated Alkanes |

|---|---|---|

| Atmospheric Half-life (estimated) | 18 days (reaction with OH radicals) nih.gov | Varies significantly based on structure and halogenation. |

| Biodegradation | Resistant to aerobic biodegradation (3% of theoretical BOD in 5 days). nih.gov | Can be degraded by specific microorganisms, but often recalcitrant. asm.org |

| Soil Mobility | High mobility expected (estimated Koc of 63). nih.gov | Variable, dependent on partitioning coefficients. |

Potential for Ozone Depletion

The ozone depletion potential (ODP) of a substance is a measure of its relative ability to destroy stratospheric ozone, with CFC-11 having a reference ODP of 1.0. The presence of bromine in a molecule is a significant factor, as bromine is a much more efficient catalyst for ozone destruction than chlorine on a per-atom basis. nih.gov

Substances with short atmospheric lifetimes, often referred to as very short-lived substances (VSLS), can still contribute to stratospheric ozone depletion if they are transported to the stratosphere before they are degraded. epa.govcymitquimica.com Brominated VSLS are considered to be a significant source of stratospheric bromine. nih.gov

A Material Safety Data Sheet for this compound lists it as a Class 1 ozone depletor with an ODP range of 0.02 - 0.7. osha.gov However, this information is not consistently reported across all safety data sheets and requires verification from definitive regulatory or scientific sources. The presence of hydrogen atoms in this compound would lead to a shorter atmospheric lifetime compared to fully halogenated compounds, which would tend to lower its ODP.

Ecotoxicological Studies

There is a notable lack of published ecotoxicological studies specifically for this compound. capotchem.cnchemsrc.comdenederlandsegrondwet.nl Safety data sheets for the compound often state that no data is available for toxicity to aquatic life, such as fish, daphnia, and algae. denederlandsegrondwet.nl To understand its potential ecotoxicological effects, data from structurally similar compounds can be considered, although such comparisons must be made with caution. For example, 1-bromo-3-chloropropane is described as harmful to aquatic organisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the ecotoxicity of chemicals based on their physical and chemical properties. ecetoc.org However, no specific QSAR predictions for the ecotoxicity of this compound were found in the available literature.

Mechanistic Toxicology of Halogenated Hydrocarbons

The toxicology of halogenated hydrocarbons is often linked to their metabolism, which can lead to the formation of reactive intermediates that can cause cellular damage. capes.gov.brtandfonline.com

The primary routes of metabolism for many halogenated hydrocarbons involve cytochrome P450 (CYP) enzymes and glutathione (B108866) S-transferases (GSTs). nih.govcapes.gov.brtandfonline.compnas.orgresearchgate.net

Cytochrome P450 Metabolism: CYP enzymes, particularly CYP2E1, can oxidize halogenated hydrocarbons. capes.gov.brtandfonline.compnas.org This can lead to dehalogenation and the formation of reactive aldehydes or other toxic metabolites. pnas.org For some halogenated alkanes, reductive metabolism by P450 enzymes can also occur, especially under low oxygen conditions. frontiersin.org

Glutathione S-Transferase Conjugation: GSTs can conjugate halogenated hydrocarbons with glutathione, which is typically a detoxification pathway. However, in some cases, the resulting glutathione conjugate can be further metabolized to form a reactive and toxic species. researchgate.net For example, some GSTs are involved in the metabolism of monohalogenated methanes. nih.gov

Comparison with Other Halogenated Propanes (e.g., 1-Bromopropane)

1-Bromopropane (B46711) (n-propyl bromide) is a structurally similar compound that has been more extensively studied. It is used as a solvent and has been associated with significant neurotoxicity and is considered a potential human carcinogen. capes.gov.brtandfonline.compnas.orgfrontiersin.orgresearchgate.netbfksolutions.comangenechemical.com

Neurotoxicity of 1-Bromopropane: Exposure to 1-bromopropane has been linked to severe neurotoxic effects in humans, including headache, nausea, and subacute spastic paraparesis with distal sensory loss. pnas.orgfrontiersin.orgresearchgate.net Animal studies have shown that 1-bromopropane can cause degeneration of myelin sheaths and axonal swelling. frontiersin.orgvetequip.com The mechanism is thought to involve a central distal axonopathy. pnas.orgfrontiersin.orgresearchgate.net

Carcinogenicity of 1-Bromopropane: 1-Bromopropane is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). capes.gov.brtandfonline.comangenechemical.com Studies in rodents have shown that inhalation exposure can cause tumors in the skin, large intestine, and lungs. capes.gov.brtandfonline.com The carcinogenic mechanisms are not fully understood but are thought to involve genotoxicity, oxidative stress, and glutathione depletion. capes.gov.brtandfonline.com